molecular formula C9H12N6OS B1464975 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1282138-56-0

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B1464975
CAS RN: 1282138-56-0
M. Wt: 252.3 g/mol
InChI Key: DWLIOXVEHVEJNU-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as AMTTA, is an organic compound that has a wide range of applications in the scientific field. It is a versatile and highly reactive compound, with a wide range of properties and potential uses.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in pharmaceutical research due to its structural similarity to thiazole and triazole derivatives, which are known for their therapeutic properties. It serves as a reference standard in the development of new drugs, particularly for its potential role in modulating biological pathways .

Antimicrobial Activity

Thiazole derivatives, such as the one , have been extensively studied for their antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens, contributing to the development of new antimicrobial agents .

Antiviral Research

The triazole ring present in the compound is often explored for antiviral applications. Research could focus on its potential activity against viruses like HIV-1 and influenza A, aiming to develop novel antiviral drugs .

Cancer Research

Compounds with thiazole and triazole moieties have shown promise in cancer research. This particular compound could be synthesized and tested for its cytotoxic effects on various cancer cell lines, aiding in the discovery of new anticancer drugs .

Energetic Materials

The triazole component of the compound is structurally related to materials used in energetic applications. Studies could explore its use in the synthesis of energetic materials with potential applications in propellants and explosives .

Neuroscience

Given the importance of thiazole in neurological function, as it is a component of Vitamin B1, this compound might be investigated for its role in neurotransmitter synthesis and potential neuroprotective effects .

Material Science

The compound’s molecular structure suggests potential applications in material science, particularly in the development of electroactive frameworks for electrochromic and optical devices .

Enzyme Inhibition

The structural features of this compound make it a candidate for enzyme inhibition studies. It could be tested against various enzymes, such as kinases involved in malaria pathogenesis, to identify new therapeutic targets .

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6OS/c1-6-5-17-9(11-6)12-8(16)4-15-3-7(2-10)13-14-15/h3,5H,2,4,10H2,1H3,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLIOXVEHVEJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

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